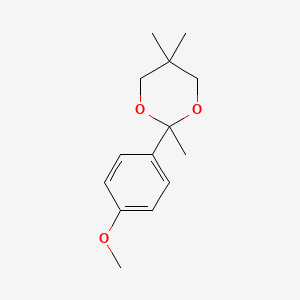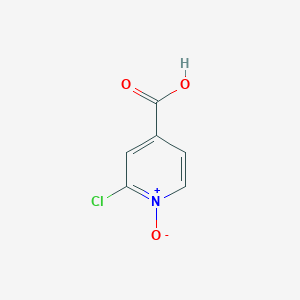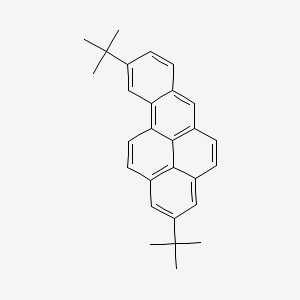![molecular formula C16H7BrClNO2 B14422643 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one CAS No. 82071-22-5](/img/structure/B14422643.png)
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one is a synthetic organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes bromine and chlorine substituents on the phenoxazine core.
Preparation Methods
The synthesis of 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one typically involves the condensation reaction of 2,3-dichloro-1,4-naphthoquinone with 2-aminophenol derivatives . The reaction is carried out under anhydrous conditions using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the phenoxazine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Scientific Research Applications
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:
6-Chloro-5H-benzo[a]phenoxazin-5-one: Lacks the bromine substituent but shares similar chemical properties and applications.
Actinomycin D: Contains a phenoxazine moiety and is known for its strong anticancer properties.
Xanthommatin: A natural phenoxazine pigment found in invertebrates, controlling skin and eye colors.
Properties
CAS No. |
82071-22-5 |
|---|---|
Molecular Formula |
C16H7BrClNO2 |
Molecular Weight |
360.59 g/mol |
IUPAC Name |
6-bromo-10-chlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7BrClNO2/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)21-12-6-5-8(18)7-11(12)19-14/h1-7H |
InChI Key |
QWWNNWOILYSWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)OC3=C(C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


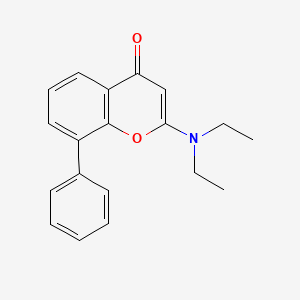
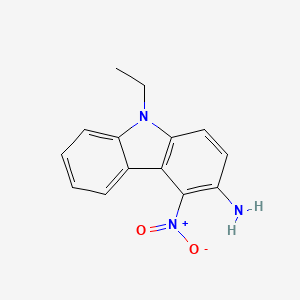


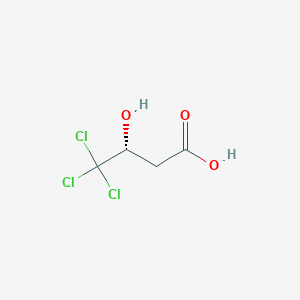
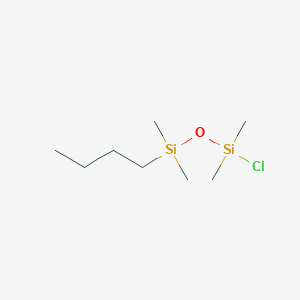

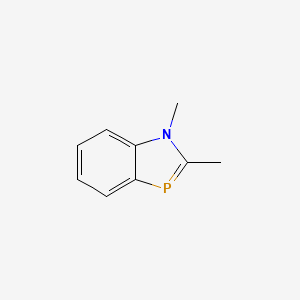
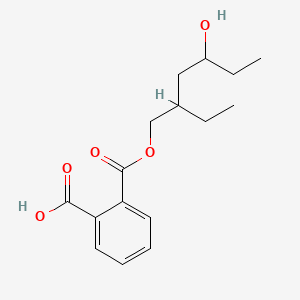
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)

